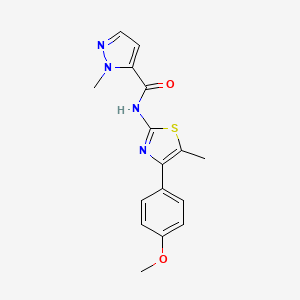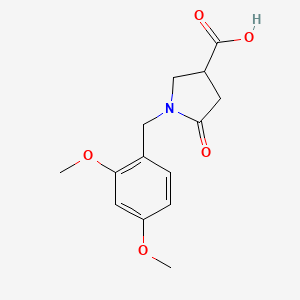
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate is a complex organic compound with the molecular formula C21H18ClN3O5. This compound is notable for its unique structure, which combines a quinoline core with a morpholinomethyl group and a nitrobenzoate ester. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 5-chloro-8-hydroxyquinoline with formaldehyde and morpholine to introduce the morpholinomethyl group. This intermediate is then esterified with 3-nitrobenzoic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-aminobenzoate.
Substitution: Various substituted quinoline derivatives.
Hydrolysis: 5-Chloro-7-(morpholinomethyl)quinolin-8-ol and 3-nitrobenzoic acid.
Scientific Research Applications
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the nitro group can undergo reduction to form reactive intermediates that can damage cellular components. The morpholinomethyl group enhances the compound’s solubility and facilitates its transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
5,7-Dichloro-8-quinolinol: Used as an antimicrobial agent.
Clioquinol: An antifungal and antiprotozoal drug.
Uniqueness
5-Chloro-7-(morpholinomethyl)quinolin-8-yl 3-nitrobenzoate is unique due to the presence of the morpholinomethyl group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other quinoline derivatives and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O5/c22-18-12-15(13-24-7-9-29-10-8-24)20(19-17(18)5-2-6-23-19)30-21(26)14-3-1-4-16(11-14)25(27)28/h1-6,11-12H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANVEQLEMKOXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2913914.png)
![6-methoxy-N-[1-(thiophen-2-yl)cyclopentyl]-1H-indole-2-carboxamide](/img/structure/B2913915.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2913916.png)
![methyl 2-([1,1'-biphenyl]-4-ylcarboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2913920.png)
![methyl 2-(2-{[5-(3-methoxypropyl)-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B2913924.png)
![N-[(oxan-4-yl)(thiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B2913925.png)

![(E)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2913928.png)
![O-[2-(2,6-difluorophenyl)ethyl]hydroxylamine](/img/structure/B2913929.png)

![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2913931.png)
![2-(4-Chlorophenyl)-1-{4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B2913934.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-3-chlorobutan-2-one](/img/structure/B2913935.png)
